molecular formula C25H23N5O5 B2694433 5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1021062-34-9

5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2694433
CAS No.: 1021062-34-9
M. Wt: 473.489
InChI Key: AHNHCVMFECQVBT-UHFFFAOYSA-N
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Description

The compound “5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methyl-3-(2-oxo-2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research into the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone reveals significant advancements in heterocyclic chemistry. These compounds exhibit anti-inflammatory and analgesic properties due to their ability to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), showcasing their potential pharmaceutical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Pharmaceutical Development

The pharmaceutical market has been enriched by patents reflecting the synthesis of azetidine, pyrrolidine, and piperidine derivatives, including structures similar to the chemical . These compounds are highlighted for their role as alpha-subtype selective 5-HT-1D receptor agonists, offering fewer side-effects for migraine treatment, emphasizing the continuous search for more effective and safer therapeutic options (Habernickel, 2001).

Novel Synthesis Methods

Explorations into new synthetic routes have led to the development of piperazine-2,5-diones via Dieckmann cyclization, illustrating innovative methods in organic synthesis that could be applied to a range of pharmaceutical compounds, including those with structures akin to the one . This research highlights the versatility and potential of synthetic chemistry in creating novel therapeutic agents (Aboussafy & Clive, 2012).

Biological Activity Exploration

The design and synthesis of novel derivatives based on 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated for their antidepressant and antianxiety activities. This research underscores the importance of structural innovation in discovering new, biologically active compounds that could lead to the development of new psychiatric medications (Kumar et al., 2017).

Properties

IUPAC Name

5-[4-(furan-2-carbonyl)piperazin-1-yl]-1-methyl-3-phenacylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O5/c1-27-22-21(24(33)30(25(27)34)16-19(31)17-6-3-2-4-7-17)18(9-10-26-22)28-11-13-29(14-12-28)23(32)20-8-5-15-35-20/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNHCVMFECQVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)CC(=O)C3=CC=CC=C3)N4CCN(CC4)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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